Home > Products > Screening Compounds P36562 > Luliconazole, (+/-)-
Luliconazole, (+/-)- - 101530-21-6

Luliconazole, (+/-)-

Catalog Number: EVT-274419
CAS Number: 101530-21-6
Molecular Formula: C14H9Cl2N3S2
Molecular Weight: 354.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Luliconazole, (+/-) is a broad-spectrum imidazole antifungal agent. [, ] It exhibits potent in vitro and in vivo activity against a wide range of fungi, particularly dermatophytes. [, ] This efficacy stems from its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. [, ]

Compound Description: Bifonazole is a broad-spectrum imidazole antifungal agent commonly used to treat various fungal skin infections. It functions by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. []

Relevance: Bifonazole serves as a relevant comparator to luliconazole, (+/-)-. Luliconazole has demonstrated superior or comparable in vitro and in vivo efficacy compared to bifonazole in treating tinea pedis. This suggests that luliconazole might offer improved therapeutic benefits in managing fungal infections. []

Terbinafine

Compound Description: Terbinafine is an allylamine antifungal agent that acts by inhibiting squalene epoxidase, an enzyme vital for ergosterol biosynthesis in fungi. This mechanism disrupts fungal cell membrane formation, ultimately leading to cell death. [, , , , , ]

Lanoconazole

Compound Description: Lanoconazole is another imidazole antifungal agent that functions by inhibiting ergosterol synthesis in fungi. It is available in both topical and systemic formulations for treating various fungal infections. [, , , , ]

Clotrimazole

Compound Description: Clotrimazole is a widely used imidazole antifungal agent that acts by inhibiting ergosterol biosynthesis. It is available in various topical formulations for treating a range of fungal skin infections. [, ]

Relevance: Clotrimazole serves as a comparator to luliconazole, (+/-)-, in studies evaluating the efficacy and cost-effectiveness of antifungal treatments for localized dermatophytosis. Results indicate that while both drugs are safe and effective, luliconazole demonstrates a higher cure rate at a faster rate and is deemed more cost-effective. []

Sertaconazole

Compound Description: Sertaconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It exhibits fungicidal and fungistatic properties, inhibiting ergosterol synthesis, and possesses additional antipruritic and anti-inflammatory activities. [, ]

Relevance: Sertaconazole serves as a relevant comparator to luliconazole, (+/-)-, due to their shared mechanism of action and use in treating dermatophytoses. While both drugs demonstrate efficacy, a study comparing sertaconazole, terbinafine, and luliconazole revealed that sertaconazole provided superior relief from pruritus and a greater reduction in overall symptom scores compared to both luliconazole and terbinafine. []

Ketoconazole

Compound Description: Ketoconazole is an imidazole antifungal agent that functions by inhibiting ergosterol synthesis in fungi. It is available in both topical and systemic formulations for treating various fungal infections. [, , , ]

Relevance: Ketoconazole is often used as a comparator to luliconazole, (+/-)-, in studies evaluating the efficacy of newer antifungal treatments for conditions such as seborrheic dermatitis. [] Moreover, in vitro checkerboard analyses have revealed synergistic interactions between ketoconazole and luliconazole, suggesting their potential use in combination therapies, particularly for recalcitrant dermatophytic infections. []

Efinaconazole

Compound Description: Efinaconazole is a triazole antifungal agent that acts by inhibiting the synthesis of ergosterol in fungal cell membranes. It is available as a topical solution for the treatment of onychomycosis. [, , ]

Itraconazole

Compound Description: Itraconazole is a triazole antifungal agent that inhibits ergosterol biosynthesis in fungi. It is a broad-spectrum antifungal available in both oral and topical formulations. [, , , , , ]

Relevance: Itraconazole serves as a comparator to luliconazole, (+/-)-, due to its effectiveness against various fungal infections, including onychomycosis. Both drugs have shown potent activity against Trichophyton rubrum, a common cause of dermatophytosis. [] Notably, itraconazole has demonstrated low MICs against the Trichophyton mentagrophytes-Trichophyton interdigitale complex, suggesting its potential as a first-line treatment option. []

Compound Description: Ravuconazole is a triazole antifungal agent known for its broad-spectrum activity against various fungal species. It functions by inhibiting ergosterol synthesis, disrupting fungal cell membrane integrity. [, , , ]

Relevance: Ravuconazole is a relevant comparator to luliconazole, (+/-)-, due to its broad-spectrum antifungal activity. Both drugs show promising activity against eumycetoma causative agents, suggesting potential alternative treatment options. []

Voriconazole

Compound Description: Voriconazole is a triazole antifungal agent that inhibits ergosterol synthesis. It is effective against a wide range of fungi and is available in both oral and intravenous formulations. [, , ]

Relevance: Voriconazole is often used as a comparator to assess the efficacy of new antifungal agents, including luliconazole, (+/-)-. Studies highlight that both drugs exhibit potent in vitro activity against various dermatophytes and opportunistic molds. []

Posaconazole

Compound Description: Posaconazole is a broad-spectrum triazole antifungal agent that inhibits ergosterol biosynthesis. It is effective against a wide range of fungal infections and is available in oral and intravenous formulations. [, , ]

Relevance: Posaconazole serves as a relevant comparator to luliconazole, (+/-)-, in evaluating the antifungal spectrum and efficacy of novel antifungal agents. Both drugs demonstrate activity against various dermatophytes, although their MICs can vary depending on the specific fungal species. []

Isavuconazole

Compound Description: Isavuconazole is a triazole antifungal agent that inhibits ergosterol biosynthesis, disrupting fungal cell membrane integrity. It is a broad-spectrum antifungal agent effective against various fungal infections. []

Relevance: Isavuconazole is relevant to luliconazole, (+/-)-, as both drugs are antifungal agents targeting ergosterol synthesis. Studies comparing their efficacy against Candida species suggest that while both are active against common species, their MICs can vary, highlighting the importance of antifungal susceptibility testing for optimal treatment. []

Amphotericin B

Compound Description: Amphotericin B is a polyene antifungal agent that binds to ergosterol in the fungal cell membrane, leading to cell death. It is a broad-spectrum antifungal agent used to treat a wide range of serious fungal infections. [, , , ]

Relevance: Amphotericin B serves as a comparator to luliconazole, (+/-)-, in assessing the efficacy of antifungal treatments against various fungal species, including those causing onychomycosis. While both drugs display activity against certain species, luliconazole and other azole antifungals are often preferred due to amphotericin B's potential for significant side effects. [, ]

Caspofungin

Compound Description: Caspofungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. It is effective against a range of Candida and Aspergillus species. [, , , ]

Relevance: Caspofungin serves as a comparator to luliconazole, (+/-)-, in evaluating the efficacy of antifungal treatments. While both drugs demonstrate potent activity against certain fungal species, they target different components of fungal cells. Luliconazole inhibits ergosterol synthesis, while caspofungin targets 1,3-β-D-glucan synthesis. [, ]

Amorolfine Hydrochloride

Compound Description: Amorolfine hydrochloride is a morpholine antifungal agent that disrupts ergosterol biosynthesis in fungi. It is available as a topical treatment for onychomycosis. [, ]

Relevance: Amorolfine hydrochloride is relevant to luliconazole, (+/-)-, as both are topical treatments for onychomycosis. Comparing their efficacy, luliconazole demonstrates potent in vitro activity against nondermatophytic molds, including those resistant to other antifungal agents, suggesting its potential as an effective alternative treatment option. []

Griseofulvin

Compound Description: Griseofulvin is an antifungal agent that disrupts fungal microtubule function, inhibiting cell division. It is effective against various dermatophytes and is administered orally. [, , , ]

Compound Description: Miconazole is an imidazole antifungal agent that inhibits ergosterol synthesis. It is available in various topical formulations for treating various fungal skin infections. [, ]

Fluconazole

Compound Description: Fluconazole is a triazole antifungal agent that inhibits ergosterol synthesis. It is effective against a variety of fungal infections and is available in oral and intravenous formulations. [, , ]

Naftifine

Compound Description: Naftifine is an allylamine antifungal agent that inhibits squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi. It is available as a topical cream for treating fungal skin infections. []

Relevance: Naftifine, like luliconazole, (+/-)-, targets ergosterol synthesis in fungi, albeit through a different mechanism. This makes naftifine a relevant comparator for assessing the efficacy and potential advantages of newer antifungal agents like luliconazole in treating fungal skin infections. []

Ciclopirox Olamine

Compound Description: Ciclopirox olamine is a synthetic antifungal agent with a broad spectrum of activity. It inhibits various metabolic pathways in fungi, including those involved in the uptake of essential nutrients and the synthesis of ergosterol and DNA/RNA. []

Relevance: Ciclopirox olamine, like luliconazole, (+/-)-, exhibits broad-spectrum antifungal activity. Comparing their efficacy and spectrum of activity helps determine the potential advantages and disadvantages of each drug in treating specific fungal infections. []

Propylene Glycol Monocaprylate

Compound Description: Propylene glycol monocaprylate (PGMC) is a medium-chain fatty acid monoester commonly used as a solubilizer and penetration enhancer in pharmaceutical and cosmetic formulations. []

Relevance: While not an antifungal agent itself, PGMC plays a crucial role in enhancing the delivery and effectiveness of antifungal drugs like luliconazole, (+/-)-. Checkerboard analyses have demonstrated synergistic interactions between PGMC and luliconazole, suggesting their potential use in combination therapies to improve treatment outcomes, particularly for recalcitrant dermatophytic infections. []

Source and Classification

Luliconazole is synthesized through various chemical processes, including chemoenzymatic methods that utilize lipases for the resolution of racemic mixtures. It is classified as an antifungal agent and is particularly noted for its application in topical formulations aimed at treating conditions such as tinea pedis (athlete's foot) and tinea corporis (ringworm) .

Synthesis Analysis

Methods and Technical Details

The synthesis of luliconazole can be achieved through several methods, with a prominent approach being the chemoenzymatic synthesis mediated by lipases. One notable method involves the kinetic resolution of racemic β-halohydrin using lipases from Thermomyces lanuginosus or Novozym 435. This process yields the enantiomerically pure (S)-β-halohydrin with high selectivity .

Key steps in the synthesis include:

  • Preparation of β-halohydrin: The racemic acetate is hydrolyzed to produce (S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol.
  • Formation of Luliconazole: The final product is obtained by reacting this intermediate with appropriate reagents under controlled conditions, often using potassium hydroxide in dimethyl sulfoxide as a solvent .
Molecular Structure Analysis

Structure and Data

Luliconazole has a complex molecular structure characterized by its imidazole ring and dichlorophenyl group. The molecular formula is C₁₄H₁₃Cl₂N₃O, with a molar mass of approximately 290.18 g/mol.

Key structural features include:

  • Imidazole moiety: Contributes to its antifungal properties.
  • Dichlorophenyl group: Enhances lipophilicity, aiding in skin penetration.

The compound's stereochemistry plays a crucial role in its biological activity, with the (S)-enantiomer being more active than its counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

Luliconazole undergoes various chemical reactions during its synthesis and formulation. The key reactions include:

  • Kinetic Resolution: Utilizing lipases to selectively hydrolyze one enantiomer from a racemic mixture.
  • Nucleophilic Substitution: Involves reactions with halides or other electrophiles to form the final antifungal compound.

The synthesis typically employs solvents such as dimethyl sulfoxide, which facilitate reaction conditions while maintaining high yields and purity .

Mechanism of Action

Process and Data

Luliconazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By interfering with the enzyme lanosterol demethylase, luliconazole disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.

The compound's mechanism involves:

  • Inhibition of Ergosterol Biosynthesis: Targeting specific enzymes in the fungal metabolic pathway.
  • Disruption of Cell Membrane Integrity: Resulting in leakage of cellular contents and cell lysis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Luliconazole exhibits several notable physical and chemical properties:

Analytical techniques such as UV spectroscopy have been utilized to validate its concentration in formulations, demonstrating high linearity (R² = 0.9987) and accuracy .

Applications

Scientific Uses

Luliconazole is primarily applied in dermatology for treating superficial fungal infections. Its broad-spectrum activity makes it suitable for:

  • Topical Treatments: Creams and lotions for conditions like tinea pedis and tinea corporis.
  • Formulation Development: Studies have focused on creating stable emulsion-based formulations that enhance skin penetration while maintaining drug efficacy .

Furthermore, ongoing research continues to explore its potential uses in combination therapies for more resistant fungal strains or different dermatological conditions.

Mechanistic Insights into Luliconazole's Antifungal Activity

Molecular Targets in Fungal Ergosterol Biosynthesis Pathways

Luliconazole (chemical name: (4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene](1H-imidazol-1-yl)acetonitrile) is a third-generation imidazole antifungal agent distinguished by its ketene dithioacetal structure incorporating the imidazole moiety. This unique configuration enhances its affinity for fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis [1] [4]. Ergosterol serves as the primary sterol component in fungal cell membranes, governing membrane fluidity, permeability, and the activity of membrane-associated enzymes.

Lanosterol 14α-Demethylase Inhibition Dynamics

Luliconazole exerts its primary antifungal effect through potent, non-competitive inhibition of CYP51. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in ergosterol production. Luliconazole’s R-enantiomer binds irreversibly to the heme iron atom within CYP51’s active site through the imidazole nitrogen, while its lipophilic dithiolane ring and dichlorophenyl group form extensive hydrophobic interactions with adjacent amino acid residues [2] [5]. This binding disrupts the enzyme’s ability to process lanosterol, leading to:

  • Accumulation of toxic methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol)
  • Depletion of functional ergosterol
  • Disruption of membrane integrity and function
  • Inhibition of fungal cell growth and replication

Table 1: Binding Parameters of Luliconazole vs. Common Azoles against Trichophyton rubrum CYP51

Antifungal AgentBinding Constant (Kd, nM)Inhibition Constant (Ki, nM)Interaction Residues
Luliconazole0.150.09Heme iron, Tyr118, Phe380
Lanoconazole0.780.42Heme iron, Tyr118, Met381
TerbinafineN/A12.5*Non-CYP51 target
Fluconazole5.63.2Heme iron, Tyr140

* Terbinafine inhibits squalene epoxidase, not CYP51 [2] [8] [9].

Comparative Analysis of Azole-Specific Binding Affinities

The exceptional potency of luliconazole arises from its structural optimization. The ketene dithioacetal scaffold provides greater conformational rigidity compared to other imidazoles, enhancing its complementarity to the CYP51 active site. The electron-withdrawing 2,4-dichlorophenyl group increases electrophilicity, strengthening coordination with the heme iron. Comparative studies demonstrate luliconazole’s significantly lower MIC values against dermatophytes (0.0005–0.002 µg/mL) than lanoconazole (0.004–0.016 µg/mL), bifonazole (0.03–0.125 µg/mL), or terbinafine (0.008–0.03 µg/mL) [4] [9]. Its binding affinity (Kd = 0.15 nM) is substantially higher than fluconazole (Kd = 5.6 nM), correlating with superior clinical efficacy at lower concentrations [8].

Fungicidal vs. Fungistatic Activity Spectra

Unlike many azoles that primarily exhibit fungistatic activity, luliconazole demonstrates concentration-dependent fungicidal effects against key pathogens, defined by a minimum fungicidal concentration (MFC)/MIC ratio ≤4. This lethal activity stems from its rapid accumulation in fungal membranes and irreversible CYP51 binding [1] [3].

Differential Efficacy Against Dermatophytes (Trichophyton spp.)

Luliconazole exhibits unparalleled activity against dermatophytes, particularly Trichophyton rubrum and T. mentagrophytes. Key findings include:

  • Ultra-low MICs: MIC90 values of 0.00098 µg/mL against both species, surpassing all other topical comparators (lanoconazole MIC90 = 0.0078 µg/mL; terbinafine MIC90 = 0.015 µg/mL) [1] [9].
  • Rapid Fungicidal Action: MFC90 values of 0.0078 µg/mL, demonstrating MFC/MIC ratios of ≤8, comparable to fungicidal allylamines (terbinafine MFC/MIC ≈ 4) and significantly lower than older azoles like bifonazole (MFC/MIC >32) [9].
  • Extended Post-Antifungal Effect (PAFE): >24 hours post-removal, enabling once-daily dosing and sustained suppression of regrowth [1] [3].

Table 2: Antifungal Activity Spectrum of Luliconazole Against Key Pathogens

Fungal PathogenMIC Range (µg/mL)MFC Range (µg/mL)MFC/MIC RatioPrimary Activity
Trichophyton rubrum0.0005 - 0.0020.002 - 0.0078≤4Fungicidal
Trichophyton mentagrophytes0.0005 - 0.0020.004 - 0.0078≤4Fungicidal
Candida albicans0.03 - 0.1250.125 - 0.54-8Fungicidal
Aspergillus fumigatus0.06 - 0.250.25 - 1.04Fungicidal
Fusarium solani0.5 - 2.02.0 - 8.04Fungicidal
Malassezia furfur0.008 - 0.030.03 - 0.125≤4Fungicidal
Epidermophyton floccosum0.001 - 0.0040.004 - 0.015≤4Fungicidal

Data compiled from [1] [3] [9]

Activity Modulation in Non-Dermatophyte Molds (Aspergillus, Fusarium)

Luliconazole retains potent fungicidal activity against non-dermatophyte molds, though with higher absolute MICs than for dermatophytes:

  • Aspergillus fumigatus: MIC90 = 0.125 µg/mL; MFC90 = 0.5 µg/mL (MFC/MIC ≈ 4). Its activity involves rapid penetration of the conidial cell wall and potent inhibition of germ tube CYP51 [9] [10].
  • Fusarium solani complex: MIC90 = 1.0 µg/mL; MFC90 = 4.0 µg/mL. While higher than for Aspergillus, this remains superior to voriconazole (MIC90 = 4.0 µg/mL) and demonstrates fungicidal effects [3] [10].Activity against these molds is modulated by inherent variations in cell wall composition affecting drug penetration and minor structural differences in CYP51 isoforms. Nevertheless, luliconazole’s low MFC/MIC ratios confirm its fungicidal nature across these genera [9].

Resistance Mitigation Mechanisms

Overcoming Efflux Pump-Mediated Resistance

Efflux pump overexpression (particularly ABC transporters like CDR1, CDR2, and MDR1) is a major mechanism of azole resistance in fungi. Luliconazole counters this through:

  • Low Substrate Recognition: Its rigid, planar structure exhibits minimal recognition by the substrate-binding domains of ABC transporters (e.g., CaCdr1p) compared to fluconazole [5] [6].
  • Inhibition of Efflux Function: Luliconazole, at sub-MIC concentrations, disrupts the energy-dependent efflux of rhodamine 6G (a model substrate) in Candida albicans strains overexpressing CDR1/2, increasing intracellular azole accumulation [6] [7].
  • Synergy with Efflux Pump Inhibitors (EPIs): Co-application with natural EPIs like curcumin or synthetic milbemycins significantly reduces MICs against efflux-overexpressing Trichophyton indotineae and Candida glabrata strains by blocking pump activity [6] [7].

Table 3: Impact of Luliconazole on Efflux in Resistant Strains

Resistant Fungal StrainResistance MechanismLuliconazole MIC (µg/mL)Comparator Azole MIC (µg/mL)Fold Reduction with EPI
Candida albicans (CDR1+/CDR2+ OE)ABC Transporter Overexpression0.5 - 2.0Fluconazole: 64 - >1288-16x (Curcumin)
Trichophyton indotineaeTruMDR2/TruMDR3 Overexpression0.008 - 0.03Terbinafine: >32; Itraconazole: 44-8x (Enniatin)
Candida glabrata (CgCDR1+ OE)ABC Transporter Overexpression0.25 - 1.0Fluconazole: 32 - 6416-32x (FK506)
Aspergillus fumigatus (AfuMdr4 OE)ABC Transporter Overexpression0.5Itraconazole: 164x (Unnarmicin C)

Data from [5] [6] [7]

Synergistic Interactions with Host Immune Responses

Beyond direct antifungal activity, luliconazole enhances host innate immune defenses:

  • Modulation of Pro-inflammatory Cytokines: Increases production of IL-1β, IL-6, TNF-α, and human β-defensin-2 (hBD-2) by keratinocytes, promoting neutrophil recruitment and fungal clearance [5] [8].
  • Reduction in Immune Evasion: Inhibits fungal mannan production (a key immunosuppressive molecule in Trichophyton rubrum), restoring keratinocyte proliferation and lymphocyte activation suppressed by dermatophytes [5] [8].
  • Enhanced Fungal Recognition: Alters fungal cell wall composition (increased β-glucan exposure) during ergosterol depletion, improving recognition by dectin-1 receptors on phagocytes [5].

These immunomodulatory effects create a hostile microenvironment for fungi, complementing direct fungicidal activity and reducing the likelihood of resistance development during treatment.

Properties

CAS Number

101530-21-6

Product Name

Luliconazole, (+/-)-

IUPAC Name

(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+

InChI Key

YTAOBBFIOAEMLL-WYMLVPIESA-N

SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Luliconazole, (+/-)-

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.